5-Ethyl-2-hydroxybenzaldehyde
Overview
Description
5-Ethyl-2-hydroxybenzaldehyde is a compound with the molecular formula C9H10O2 . It is also known by other names such as 5-ethyl-2-hydroxybenzenecarbaldehyde and Benzaldehyde, 2-hydroxy, 5-ethyl . The molecular weight of this compound is 150.17 g/mol .
Molecular Structure Analysis
The InChI code for 5-Ethyl-2-hydroxybenzaldehyde isInChI=1S/C9H10O2/c1-2-7-3-4-9 (11)8 (5-7)6-10/h3-6,11H,2H2,1H3
. The Canonical SMILES structure is CCC1=CC (=C (C=C1)O)C=O
. Physical And Chemical Properties Analysis
5-Ethyl-2-hydroxybenzaldehyde has a density of 1.1±0.1 g/cm³, a boiling point of 238.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 44.4±0.3 cm³, and a polar surface area of 37 Ų . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
1. Use in Knoevenagel Reaction
5-Ethyl-2-hydroxybenzaldehyde, as a substituted 2-hydroxybenzaldehyde, can react in the Knoevenagel reaction to yield various organic compounds. This reaction involves the formation of α-β-(substituted 3-coumarinyl)-β-cyano-β-ethoxycarbonylethylenes and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes (Yasuda & Midorikawa, 1966).
2. Fluorescence Derivatization Reagent in Liquid Chromatography
In liquid chromatography, 5-Ethyl-2-hydroxybenzaldehyde can be a precursor for fluorescence derivatization reagents. This application is significant for detecting and analyzing aromatic aldehydes (Nohta et al., 1994).
3. Ionophore for Copper(II) Ions Preconcentration
The compound has been used as a ligand in Schiff base ionophores for preconcentration of trace amounts of copper(II) ions in water samples. This application is pivotal for environmental monitoring and water quality assessment (Fathi & Yaftian, 2009).
4. Study of Thermophysical Properties
5-Ethyl-2-hydroxybenzaldehyde and related compounds have been the subject of studies focusing on their thermophysical properties, such as fusion temperatures and heat capacities, which are important for chemical process design and material science (Temprado, Roux, & Chickos, 2008).
5. In Synthesis of Pharmaceutical Compounds
It plays a role in the synthesis of new chemical entities designed for the treatment of various disorders, including cancer. The synthesis process often involves several chemical steps where 5-Ethyl-2-hydroxybenzaldehyde acts as an intermediate or starting material (Kucerovy et al., 1997).
6. Examination of Radical Scavenging Activity
The compound has been examined for its radical scavenging activity. This research is important in understanding the antioxidant properties of various substances, which has implications for food science and health (Nenadis & Tsimidou, 2012).
7. Synthesis of Iminocoumarins
The reaction of 5-Ethyl-2-hydroxybenzaldehyde with active methylene compounds can result in the formation of iminocoumarins and coumarins, which are significant in medicinal chemistry and synthetic organic chemistry (Volmajer, Toplak, Leban, & Marechal, 2005).
8. Complex Formation in Coordination Chemistry
This compound can be part of macrocyclic heteronucleating ligands in coordination chemistry, leading to the formation of metal complexes with zinc(II) and copper(II). These complexes are important for studying chemical bonding and reactivity (Arion et al., 1998).
Safety And Hazards
5-Ethyl-2-hydroxybenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also be harmful if inhaled (Category 4), and may cause respiratory irritation (Category 3) . It is toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .
properties
IUPAC Name |
5-ethyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTCLZHMZASDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423939 | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-hydroxybenzaldehyde | |
CAS RN |
52411-35-5 | |
Record name | 5-Ethyl-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52411-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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